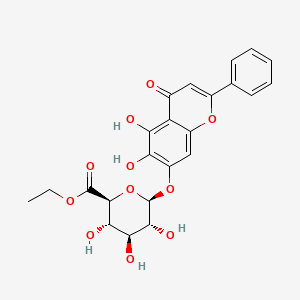

Baicalein 7-O-beta-D-ethylglucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Baicalein 7-O-beta-D-ethylglucuronide is a natural flavone glycoside derived from the roots of the plant Scutellaria baicalensis Georgi. This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects in various fields, including medicine and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Baicalein 7-O-beta-D-ethylglucuronide can be synthesized through biocatalysis. One method involves the use of soluble Helix pomatia-derived beta-glucuronidase in a chemically defined acidic medium. The reaction is carried out in a mildly acidic (pH 4.5) aqueous solution at 37°C. This process involves the incubation of baicalin with beta-glucuronidase, resulting in a high conversion ratio without by-product formation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Scutellaria baicalensis Georgi. The extraction process is followed by purification steps to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Baicalein 7-O-beta-D-ethylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include beta-glucuronidase for biocatalysis, dimethylformamide as a solvent, and mildly acidic conditions (pH 4.5) for optimal reaction efficiency .

Major Products Formed

The major product formed from the biocatalysis of this compound is baicalein, which exhibits stronger pharmacological activity and higher tissue permeability compared to its glucuronide form .

Aplicaciones Científicas De Investigación

Baicalein 7-O-beta-D-ethylglucuronide has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive flavonoids.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

Medicine: It has potential therapeutic effects in treating cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: The compound is used in the development of pharmaceuticals and nutraceuticals

Mecanismo De Acción

Baicalein 7-O-beta-D-ethylglucuronide exerts its effects through various molecular mechanisms. It modulates oxidative stress, inflammatory responses, and cell cycle arrest. The compound targets specific molecular pathways, including the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant defenses . Additionally, it has been shown to inhibit bacterial growth and biofilm formation, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

Baicalein 7-O-beta-D-ethylglucuronide is unique compared to other similar compounds due to its specific glucuronide structure, which enhances its bioavailability and tissue permeability. Similar compounds include:

Baicalin: Another glucuronide form of baicalein with similar pharmacological properties.

Baicalein-7-O-glucoside: A glycosylated derivative of baicalein with potential therapeutic applications.

Baicalein-7-O-rhamnoside: Another glycosylated derivative with distinct bioactivities.

This compound stands out due to its unique ethylglucuronide moiety, which may offer distinct advantages in terms of pharmacokinetics and therapeutic efficacy.

Actividad Biológica

Baicalein 7-O-beta-D-ethylglucuronide (BCN7981) is a flavonoid glycoside derived from the traditional medicinal plant Scutellaria baicalensis Georgi. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, antioxidant properties, and its potential protective effects on various organ systems.

Chemical Structure and Metabolism

This compound is formed through the glucuronidation of baicalein, a well-known flavonoid. The structure consists of a baicalein backbone with an ethyl glucuronide moiety, which enhances its solubility and bioavailability. This modification plays a significant role in its pharmacokinetics, allowing for improved therapeutic efficacy compared to its aglycone counterpart .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of baicalein and its derivatives, including BCN7981. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Baicalein induces G1/S phase arrest in lung cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins . In pancreatic cancer cells, it promotes apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2) .

- Enhanced Chemotherapy Efficacy : BCN7981 has been shown to enhance the cytotoxicity of chemotherapeutic agents such as doxorubicin. Preincubation with baicalein significantly increased doxorubicin accumulation in breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .

- Pro-apoptotic Activity : The compound promotes apoptosis through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential and increased activation of caspases .

Antioxidant Activity

This compound exhibits potent antioxidant properties. It has been demonstrated to inhibit lipid peroxidation in liver homogenates with an IC50 value of 18.2 µM and protects endothelial cells from oxidative damage induced by hydrogen peroxide at low concentrations . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

Research indicates that baicalein possesses neuroprotective properties, potentially beneficial for neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, thereby suggesting its utility in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the effects of BCN7981 on various biological systems:

- Cytotoxicity in Cancer Cells : A study demonstrated that baicalein significantly reduced cell viability in MCF-7 breast cancer cells after 24 hours of treatment at concentrations as low as 10 µM. The combination with doxorubicin further decreased viable cell counts from 53% to 22% after 24 hours .

- Wound Healing Activity : In vivo studies on albino rats showed that topical application of BCN7981 accelerated wound healing compared to controls, indicating its potential role in tissue regeneration .

- Hepatic Function : A clinical observation noted reversible liver damage associated with the supplementation of concentrated baicalin and catechin formulations, suggesting careful consideration of dosage and monitoring during therapeutic use .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRRNRCBAAZTNY-KHYDEXNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.